Cas no 1077-04-9 (2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone)

2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone is a pyrimidine derivative with notable applications in pharmaceutical and chemical research. Its structure features both amino and hydroxyethylamino functional groups, enhancing its reactivity and versatility in synthetic pathways. This compound serves as a valuable intermediate in the development of nucleoside analogs and other biologically active molecules. Its solubility in polar solvents and stability under controlled conditions make it suitable for fine chemical synthesis. Researchers utilize it for its potential in modifying nucleic acid bases, contributing to studies in antiviral and anticancer drug development. The compound’s well-defined chemical properties ensure reproducibility in experimental settings.
2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone structure
1077-04-9 structure
Product Name:2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone
CAS No:1077-04-9
MF:C6H10N4O2
MW:170.16920042038
CID:226254
PubChem ID:135408652
Update Time:2025-06-08

2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone,2-amino-6-[(2-hydroxyethyl)amino]-
    • 2-amino-6-(2-hydroxyethylamino)-1H-pyrimidin-4-one
    • 2-Amino-6-(2-hydroxy-aethylamino)-3H-pyrimidin-4-on
    • 2-amino-6-(2-hydroxy-ethylamino)-3H-pyrimidin-4-one
    • 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one
    • AC1L6DVY
    • AC1Q696X
    • AG-K-69815
    • AR-1D8584
    • CTK4A5683
    • NSC55460
    • 1077-04-9
    • 6-(beta-hydroxyethylamino)-2-amino-4-hydroxypyrimidine
    • 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(3H)-one
    • 2-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one
    • NSC-55460
    • 2-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one
    • 2-Amino-6-[(2-hydroxyethyl)amino]-4(3H)-pyrimidinone
    • DTXSID60288367
    • 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone
    • Inchi: 1S/C6H10N4O2/c7-6-9-4(8-1-2-11)3-5(12)10-6/h3,11H,1-2H2,(H4,7,8,9,10,12)
    • InChI Key: BFYURLDNKXKHHL-UHFFFAOYSA-N
    • SMILES: OCCNC1=CC(NC(N)=N1)=O

Computed Properties

  • Exact Mass: 170.0805
  • Monoisotopic Mass: 170.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 99.7Ų

Experimental Properties

  • Density: 1.6
  • Boiling Point: 391.7°C at 760 mmHg
  • Flash Point: 190.7°C
  • Refractive Index: 1.687
  • PSA: 99.74
  • LogP: -0.58950

2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A455480-250mg
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Additional information on 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone

Latest Research Insights on 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone (CAS: 1077-04-9)

2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone (CAS: 1077-04-9) is a pyrimidinone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation, cancer, and infectious diseases. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit key enzymes involved in inflammatory responses. The research demonstrated that 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of chronic inflammatory conditions. The study employed molecular docking and in vitro assays to elucidate the binding interactions between the compound and the COX-2 active site, revealing a high affinity and specificity that could pave the way for novel anti-inflammatory therapeutics.

In the realm of oncology, a recent preprint on bioRxiv (2024) investigated the compound's potential as an anti-cancer agent. The study focused on its ability to induce apoptosis in colorectal cancer cell lines through the activation of the p53 pathway. Researchers observed a dose-dependent reduction in cell viability and an increase in caspase-3 activity, suggesting that 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone may serve as a promising candidate for further preclinical evaluation. Additionally, the compound exhibited minimal cytotoxicity in normal human fibroblasts, indicating a favorable safety profile.

Another notable advancement comes from a 2024 publication in ACS Chemical Biology, which explored the compound's role in combating antibiotic-resistant bacterial strains. The study revealed that 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone enhances the efficacy of conventional antibiotics by disrupting bacterial efflux pumps, a common mechanism of resistance. This synergistic effect was particularly pronounced against methicillin-resistant Staphylococcus aureus (MRSA), offering a potential strategy to address the growing challenge of antimicrobial resistance.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone to improve yield and purity. A 2023 paper in Organic Process Research & Development described a novel green chemistry approach that utilizes microwave-assisted synthesis, reducing reaction times and minimizing hazardous waste. This methodological innovation not only enhances the scalability of the compound but also aligns with the pharmaceutical industry's increasing emphasis on sustainable practices.

Looking ahead, the diverse biological activities of 2-Amino-6-(2-hydroxyethyl)amino-4(3H)-pyrimidinone position it as a versatile scaffold for further drug discovery efforts. Ongoing research is investigating its potential applications in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in models of Alzheimer's disease. As the scientific community continues to unravel the compound's full therapeutic potential, it is expected to remain a focal point of interdisciplinary research at the intersection of chemistry, biology, and medicine.

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